1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
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Overview
Description
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoimidazole moiety linked to a phenoxy group with an amino substituent, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with benzoimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenoxy compounds .
Scientific Research Applications
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance polymers and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-phenoxy)-benzoimidazole
- 4-(4-Amino-phenoxy)-benzoimidazole
- 1-(4-Hydroxy-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
Uniqueness
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
856437-72-4 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(4-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C16H17N3O2/c17-12-5-7-14(8-6-12)21-10-13(20)9-19-11-18-15-3-1-2-4-16(15)19/h1-8,11,13,20H,9-10,17H2 |
InChI Key |
HZLCHYVYYLYEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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